molecular formula C8H4Cl2N2O B11817958 5,6-dichloro-3-imino-2H-isoindol-1-one

5,6-dichloro-3-imino-2H-isoindol-1-one

Cat. No.: B11817958
M. Wt: 215.03 g/mol
InChI Key: NOFJASWEFDKODU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-imino-2H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups replacing the chlorine atoms or modifying the imino group .

Mechanism of Action

The mechanism of action of 5,6-dichloro-3-imino-2H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its imino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Biological Activity

5,6-Dichloro-3-imino-2H-isoindol-1-one is a synthetic organic compound belonging to the isoindole family, characterized by its unique bicyclic structure and the presence of two chlorine atoms. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C8H5Cl2N2O
  • Structural Features :
    • Isoindole ring system
    • Imine functional group
    • Chlorination at the 5 and 6 positions

The structural characteristics of this compound contribute to its reactivity and biological interactions. Isoindoles are known for their potential applications in drug development due to their ability to interact with various biological targets.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

1. Anticancer Activity

Studies have shown that isoindole derivatives can possess significant anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells.

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (μM)
A549116.26
HeLa140.60

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be a candidate for further development as an anticancer agent .

2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Isoindole derivatives are known to interact with various enzymes, which could lead to therapeutic applications in diseases where enzyme activity is dysregulated. The specific enzymes targeted by this compound are still under investigation but may include tyrosine kinases, which play a crucial role in cancer progression .

3. Antioxidant Properties

In addition to its anticancer activity, preliminary studies suggest that this compound may exhibit antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various isoindole derivatives, including this compound. For example:

  • Cytotoxicity Studies : In vitro assays have demonstrated that the compound significantly reduces cell viability in A549 and HeLa cells, indicating its potential as an effective anticancer agent.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of isoindole derivatives in tumor-bearing mice. These studies involved administering the compound and monitoring tumor growth and survival rates over a defined period .

Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

5,6-dichloro-3-iminoisoindol-1-one

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-3-4(2-6(5)10)8(13)12-7(3)11/h1-2H,(H2,11,12,13)

InChI Key

NOFJASWEFDKODU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=N

Origin of Product

United States

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